molecular formula C10H9ClO2 B14442879 3-Chloro-4-phenyloxolan-2-one CAS No. 73372-23-3

3-Chloro-4-phenyloxolan-2-one

Cat. No.: B14442879
CAS No.: 73372-23-3
M. Wt: 196.63 g/mol
InChI Key: WVCICMPPHPXYJS-UHFFFAOYSA-N
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Description

3-Chloro-4-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom at the third position and a phenyl group at the fourth position of the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenyloxolan-2-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of 4-phenyloxolan-2-one.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or primary amines (RNH₂) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of 4-phenyloxolan-2-one derivatives.

    Oxidation: Formation of oxolane derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of 4-phenyloxolan-2-one.

Scientific Research Applications

3-Chloro-4-phenyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenyloxolan-2-one involves its interaction with various molecular targets. The chlorine atom and the phenyl group contribute to its reactivity and ability to form stable intermediates. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyloxolan-2-one: Lacks the chlorine atom at the third position.

    3-Bromo-4-phenyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine.

    3-Chloro-4-methyloxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

3-Chloro-4-phenyloxolan-2-one is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

73372-23-3

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-4-phenyloxolan-2-one

InChI

InChI=1S/C10H9ClO2/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

WVCICMPPHPXYJS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)Cl)C2=CC=CC=C2

Origin of Product

United States

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